molecular formula C30H19BrN2 B1526364 9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole) CAS No. 750573-24-1

9,9'-(5-bromo-1,3-phenylene)bis(9H-carbazole)

Cat. No. B1526364
CAS RN: 750573-24-1
M. Wt: 487.4 g/mol
InChI Key: SJOKONNBSXFPSN-UHFFFAOYSA-N
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Description

“9,9’-(5-bromo-1,3-phenylene)bis(9H-carbazole)” is a chemical compound with the molecular formula C30H19BrN2 and a molecular weight of 487.40 . It appears as a white to almost white powder or crystal .


Synthesis Analysis

The synthesis of “9,9’-(5-bromo-1,3-phenylene)bis(9H-carbazole)” can be achieved from 1-Bromo-3,5-difluorobenzene and Carbazole .


Molecular Structure Analysis

The molecular structure of “9,9’-(5-bromo-1,3-phenylene)bis(9H-carbazole)” consists of a bromo-phenylene group sandwiched between two carbazole groups .


Chemical Reactions Analysis

The compound has been used in the synthesis of homopolymers and copolymers .

Scientific Research Applications

Electrochromic Devices

This compound is used in the creation of high-performance electrochromic devices . A derivative of 1,3-bis(carbazol-9-yl)benzene (BPBC) was synthesized and its related homopolymer (PBPBC) and copolymers (P(BPBC-co-BT), P(BPBC-co-CDT), and P(BPBC-co-CDTK)) were prepared using electrochemical polymerization . These materials showed multicolor transitions from the reduced to the oxidized state .

Energy Storage Devices

Organic conjugated polymers, which can be made from this compound, have attracted attention over the past two decades due to their versatile applications in energy-stored devices .

Sensors

The compound can also be used in the creation of sensors . The unique properties of the compound make it suitable for use in various types of sensors.

Catalysts

Another application of this compound is in the creation of catalysts . The compound can be used to create catalysts that have unique properties and can be used in various chemical reactions.

Solar Cells

The compound can also be used in the creation of solar cells . The unique properties of the compound make it suitable for use in solar cells, which can convert sunlight into electricity.

Field Effect Transistors

This compound can also be used in the creation of field effect transistors . These are a type of transistor that can be used in various electronic devices.

Light-Emitting Diodes (LEDs)

The compound can also be used in the creation of light-emitting diodes (LEDs) . LEDs are a type of light source that are used in a wide range of applications, from lighting to displays.

Electrodeposition

The compound is used in electrodeposition, a process that uses an electric current to reduce dissolved metal cations so they form a coherent metal coating on an electrode .

Mechanism of Action

The compound, known as mCP, with a high triplet energy (ET = 2.91 eV) and a very deep highest occupied molecular orbital (HOMO) level, is often used as host materials for efficient blue phosphorescent light-emitting diodes .

. It has a melting point range of 224.0 to 228.0 °C .

properties

IUPAC Name

9-(3-bromo-5-carbazol-9-ylphenyl)carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H19BrN2/c31-20-17-21(32-27-13-5-1-9-23(27)24-10-2-6-14-28(24)32)19-22(18-20)33-29-15-7-3-11-25(29)26-12-4-8-16-30(26)33/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOKONNBSXFPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)Br)N5C6=CC=CC=C6C7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H19BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1 g of 9,9′-(5-(trimethylsilyl)-1,3-phenylene)bis(9H-carbazole) and 0.40 g of N-bromosuccinimide were dissolved in 20 mL of dimethylformamide, and then the reaction was carried out at room temperature. After completion of the reaction, the reaction mixture was extracted with dichloromethane and distilled water, and the solvent was dried. The resulting solid was filtered and purified, yielding 9,9′-(5-bromo-1,3-phenylene)bis(9H-carbazole) as an intermediate.
Name
9,9′-(5-(trimethylsilyl)-1,3-phenylene)bis(9H-carbazole)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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